molecular formula C27H25FN2O6S B11624743 ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11624743
M. Wt: 524.6 g/mol
InChI Key: JKJOWOGVYGRVTO-LSDHQDQOSA-N
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Description

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C27H25FN2O6S and its molecular weight is 524.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound consists of several functional groups, including thiazole, pyrrole, and ethoxy-benzoyl moieties. The synthesis typically involves multi-step organic reactions that include the formation of the thiazole and pyrrole rings, as well as the introduction of various substituents under controlled conditions to ensure high yield and purity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-...]. For instance, derivatives of thiazolidinone have shown significant efficacy against viruses such as Hepatitis C virus (HCV), with IC50 values indicating potent inhibition of viral polymerases . The specific compound may exhibit similar mechanisms, potentially inhibiting RNA polymerase activity crucial for viral replication.

Antitumor Activity

Research indicates that compounds featuring thiazole and pyrrole structures possess notable antitumor properties. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines such as HeLa and MDA-MB-231 . The mechanism often involves the modulation of apoptosis pathways or interference with cell cycle progression.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Related compounds have been reported to exhibit antibacterial and antifungal properties, showing effectiveness against a range of pathogens . The minimal inhibitory concentrations (MICs) for these compounds often fall within a range that indicates significant biological activity.

The biological activity of ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-...] is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that lead to cell death or reduced viral replication.
  • DNA/RNA Interaction : Similar compounds have shown the ability to intercalate with nucleic acids, potentially disrupting replication processes.

Case Studies

Several case studies have documented the effectiveness of thiazole and pyrrole derivatives in preclinical models:

  • Study on Antiviral Activity : A study demonstrated that a thiazole derivative inhibited HCV replication by more than 90% in vitro, suggesting that ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-...] might exhibit similar antiviral efficacy .
  • Antitumor Efficacy : In a recent experiment involving breast cancer cell lines, a related compound showed an IC50 value of 25 μM, indicating significant antiproliferative effects .
  • Antimicrobial Testing : Compounds structurally similar to ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-...] were tested against various bacterial strains, demonstrating MIC values ranging from 10 to 50 μg/mL .

Properties

Molecular Formula

C27H25FN2O6S

Molecular Weight

524.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25FN2O6S/c1-5-35-18-11-12-19(14(3)13-18)22(31)20-21(16-7-9-17(28)10-8-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+

InChI Key

JKJOWOGVYGRVTO-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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